1-[4-[(2-Chloro-6-fluorophenyl)methyl]piperazin-1-yl]ethanone
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Overview
Description
1-[4-[(2-Chloro-6-fluorophenyl)methyl]piperazin-1-yl]ethanone is a chemical compound that belongs to the class of piperazine derivatives. Piperazine derivatives are known for their wide range of biological activities, including antiviral, antipsychotic, antimicrobial, and anti-HIV properties
Preparation Methods
The synthesis of 1-[4-[(2-Chloro-6-fluorophenyl)methyl]piperazin-1-yl]ethanone typically involves the reaction of 2-chloro-6-fluorobenzyl chloride with piperazine in the presence of a base such as sodium hydroxide. The reaction is carried out in an organic solvent like dichloromethane under reflux conditions . The product is then purified using standard techniques such as recrystallization or column chromatography.
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. These methods often include the use of automated reactors and continuous flow processes to ensure consistent production quality .
Chemical Reactions Analysis
1-[4-[(2-Chloro-6-fluorophenyl)methyl]piperazin-1-yl]ethanone undergoes various chemical reactions, including:
Common reagents and conditions used in these reactions include organic solvents like ethanol or acetonitrile, and reaction temperatures ranging from room temperature to reflux conditions. Major products formed from these reactions depend on the specific reagents and conditions used but generally include various substituted piperazine derivatives .
Scientific Research Applications
1-[4-[(2-Chloro-6-fluorophenyl)methyl]piperazin-1-yl]ethanone has several scientific research applications:
Mechanism of Action
The mechanism of action of 1-[4-[(2-Chloro-6-fluorophenyl)methyl]piperazin-1-yl]ethanone involves its interaction with specific molecular targets in the body. The compound is known to bind to receptors in the central nervous system, such as dopamine and serotonin receptors, which are involved in regulating mood and behavior . By modulating the activity of these receptors, the compound can exert its antipsychotic and antidepressant effects .
Comparison with Similar Compounds
1-[4-[(2-Chloro-6-fluorophenyl)methyl]piperazin-1-yl]ethanone can be compared with other piperazine derivatives, such as:
1-(2-Chlorophenyl)piperazine: Known for its use in the treatment of psychiatric disorders.
1-(4-Fluorophenyl)piperazine: Studied for its potential antimicrobial and antiviral activities.
1-(2,3-Dichlorophenyl)piperazine: Investigated for its antipsychotic properties.
The uniqueness of this compound lies in its specific substitution pattern, which imparts distinct biological activities and chemical reactivity compared to other similar compounds .
Properties
IUPAC Name |
1-[4-[(2-chloro-6-fluorophenyl)methyl]piperazin-1-yl]ethanone |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H16ClFN2O/c1-10(18)17-7-5-16(6-8-17)9-11-12(14)3-2-4-13(11)15/h2-4H,5-9H2,1H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HRMCKTKNQIVBRT-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)N1CCN(CC1)CC2=C(C=CC=C2Cl)F |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H16ClFN2O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
270.73 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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